molecular formula C9H12N2O3 B2771358 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid CAS No. 2225136-79-6

2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2771358
CAS No.: 2225136-79-6
M. Wt: 196.206
InChI Key: HNADSHHZXFLIDA-UHFFFAOYSA-N
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Description

2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid is a versatile organic compound with the molecular formula C9H12N2O3 This compound features a pyrazole ring substituted with an oxolane group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Oxolane Group: The oxolane group can be introduced via a nucleophilic substitution reaction using an appropriate oxolane derivative.

    Introduction of Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The oxolane group may enhance the compound’s solubility and bioavailability, while the acetic acid moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]propanoic acid
  • 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]butanoic acid
  • 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]pentanoic acid

Uniqueness

2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxolane group enhances its solubility, while the pyrazole ring provides a versatile scaffold for further functionalization.

Properties

IUPAC Name

2-[4-(oxolan-3-yl)pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-9(13)5-11-4-8(3-10-11)7-1-2-14-6-7/h3-4,7H,1-2,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNADSHHZXFLIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CN(N=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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